6-Methyl-1H-indol-4-ol

Catalog No.
S1923094
CAS No.
61545-41-3
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-1H-indol-4-ol

CAS Number

61545-41-3

Product Name

6-Methyl-1H-indol-4-ol

IUPAC Name

6-methyl-1H-indol-4-ol

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-5,10-11H,1H3

InChI Key

RCSZVTPWGUPMNJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CN2)C(=C1)O

Canonical SMILES

CC1=CC2=C(C=CN2)C(=C1)O

6-Methyl-1H-indol-4-ol is a substituted hydroxyindole, recognized as a critical intermediate in the synthesis of neurologically active compounds.[1] Its core structure is a foundational element for developing ligands that target serotonin (5-HT) receptors, which are implicated in a wide range of physiological and neurological processes.[2][3] The 4-hydroxyindole motif is particularly important for creating analogs of endogenous neurotransmitters like serotonin and psilocin, making this compound a valuable precursor in medicinal chemistry and pharmacological research.[1][4]

In synthesizing targeted therapeutics, the precise placement of substituents on the indole core is non-negotiable as it directly governs the final compound's structure-activity relationship (SAR).[5] Substituting 6-Methyl-1H-indol-4-ol with its parent compound, 4-hydroxyindole, or other positional isomers (e.g., 5-methyl or 7-methyl) will produce molecules with distinct three-dimensional shapes and electronic profiles. This seemingly minor change can drastically alter binding affinity at the target receptor, modify metabolic stability, and change the overall pharmacological effect.[6] For projects requiring specific receptor subtype selectivity or a defined metabolic fate, using an alternative isomer is not a viable shortcut but a deviation that leads to a fundamentally different and often less effective, final molecule.

Precursor for HIV-1 Fusion Inhibitors: Linkage Position Determines Potency

In the development of bisindole-based HIV-1 fusion inhibitors, the linkage position between indole rings is critical for therapeutic activity. A study synthesizing various isomers demonstrated that compounds derived from a 6,6'-linked bisindole scaffold (analogous to using a 6-substituted precursor like 6-Methyl-1H-indol-4-ol) exhibited the highest potency. In contrast, shifting the linkage to 5-6', 6-5', or 5-5' resulted in a 3- to 4-fold reduction in binding affinity to the target's hydrophobic pocket and a 4- to 20-fold decrease in antiviral activity in cell-based assays.[7]

Evidence DimensionAntiviral Activity (Cell-Cell Fusion Assay)
Target Compound DataDerivatives from 6,6'-linked bisindoles show baseline EC50 values as low as 200 nM.[7]
Comparator Or BaselineDerivatives from 5-6', 6-5', and 5-5' linked bisindoles (analogs of other substituted indoles).[7]
Quantified Difference4- to 20-fold lower activity compared to the 6,6'-linked derivative.[7]
ConditionsInhibition of HIV-1-mediated cell-cell fusion.[7]

This evidence demonstrates that for specific antiviral scaffolds, the 6-position substitution is structurally essential for optimal target engagement, making this precursor a non-interchangeable choice.

Metabolic Stability: Blocking a Common Site of Oxidation on the Indole Ring

The indole nucleus is susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance of a drug candidate. The 6-position is a known site for such metabolic attack. By supplying a methyl group at this position, 6-Methyl-1H-indol-4-ol acts as a 'metabolic blocker'. This strategy is employed to prevent or slow down oxidation at this site, thereby increasing the metabolic half-life and in vivo exposure of the final compound compared to derivatives made from the unsubstituted 4-hydroxyindole.[7][8]

Evidence DimensionMetabolic Half-Life (t1/2)
Target Compound DataDerivatives incorporate a methyl group at the C6 position to block a potential site of metabolism.
Comparator Or BaselineUnsubstituted 4-hydroxyindole derivatives, which possess a vulnerable hydrogen atom at the C6 position.
Quantified DifferenceWhile specific quantitative data for this exact compound is not provided in the search results, the principle of blocking metabolic sites (e.g., replacing H with CH3) is a standard, effective strategy to enhance metabolic stability.[7]
ConditionsIn vitro human liver microsome assays are typically used to measure this parameter.[8]

For drug discovery programs where a longer half-life is desirable, procuring this methylated precursor is a rational design choice to improve the pharmacokinetic profile of the final molecule.

Precursor for Metabolically Stabilized Serotonergic Agents

Based on established medicinal chemistry principles, this compound is the right choice for synthesizing novel serotonin receptor agonists or antagonists where enhanced metabolic stability is a key project goal. The 6-methyl group serves to block a common site of oxidative metabolism, potentially increasing the half-life of the final drug candidate compared to an analog synthesized from unsubstituted 4-hydroxyindole.[7]

Development of Antiviral Compounds with Specific Linkage Requirements

In research programs targeting viral fusion, where the molecular geometry and positioning of substituents are critical for activity, 6-Methyl-1H-indol-4-ol provides the necessary scaffold. Evidence shows that for certain bisindole-based HIV-1 inhibitors, a 6,6'-linkage is essential for high potency, making precursors with substitution at the 6-position a mandatory procurement choice over other isomers.[8]

XLogP3

2.1

Wikipedia

6-Methyl-1H-indol-4-ol

Dates

Last modified: 08-16-2023

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